2-(3-Bromophenyl)-2-methylpropanoic acid

Description

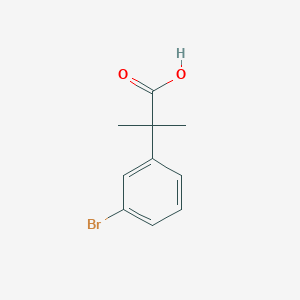

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQVCFYGWRPVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510289 | |

| Record name | 2-(3-Bromophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81606-47-5 | |

| Record name | 3-Bromo-α,α-dimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81606-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Bromophenyl)-2-methylpropanoic acid CAS number

An In-depth Technical Guide to 2-(3-Bromophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS Number 81606-47-5 , is a substituted aromatic carboxylic acid.[1][2] While not as widely documented as its para-isomer, this compound represents a crucial molecule in synthetic and medicinal chemistry. Its significance stems from two primary areas: its emergence as a critical process-related impurity in the synthesis of blockbuster pharmaceuticals and its potential as a versatile building block for the discovery of new therapeutic agents.

This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, synthesis, analytical characterization, and applications. The narrative is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this molecule's full potential.

Physicochemical and Structural Properties

The structural features of this compound—a carboxylic acid for derivatization, a bromine atom for cross-coupling reactions, and a gem-dimethyl group that imparts steric hindrance and influences conformation—make it a compound of interest. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 81606-47-5 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [2] |

| Appearance | Solid | |

| InChI Key | PZQVCFYGWRPVLE-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(C1=CC(=CC=C1)Br)C(=O)O |

Synthesis and Mechanistic Considerations

The synthesis of this compound is intrinsically linked to that of its isomer, 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate in the production of the antihistamine fexofenadine.[3][4]

Formation as a Byproduct via Electrophilic Aromatic Substitution

The most documented route that generates this compound is the direct bromination of 2-methyl-2-phenylpropanoic acid.[3][5]

Mechanism and Regioselectivity: The substituent on the benzene ring is an alkyl group (-C(CH₃)₂COOH), which is an ortho-, para-director due to weak activating effects (hyperconjugation and induction). Consequently, electrophilic bromination overwhelmingly favors the substitution at the para-position, yielding 2-(4-bromophenyl)-2-methylpropanoic acid as the major product. However, a smaller percentage of the meta-isomer, this compound, is invariably formed.[3][4] Patent literature suggests that under various conditions, the meta-isomer can form in quantities ranging from ~1% to over 5%.[3][4]

Causality: The formation of the meta-isomer, while minor, is a direct consequence of the statistical probability of substitution and the subtle electronic landscape of the starting material. For pharmaceutical manufacturing, the presence of this isomer is a critical impurity that must be controlled and minimized to ensure the purity and safety of the final active pharmaceutical ingredient (API).[4]

Proposed Directed Synthesis Protocol

A targeted synthesis of the meta-isomer requires a strategy that circumvents the regioselectivity issues of direct bromination. A logical approach is to start with a commercially available, meta-substituted precursor. The following multi-step protocol is a field-proven strategy for analogous transformations.

Workflow Diagram:

Caption: Proposed workflow for the directed synthesis of the target compound.

Step-by-Step Methodology:

-

Grignard Reagent Formation and Nucleophilic Addition:

-

Rationale: This step constructs the carbon skeleton. Starting with 1-bromo-3-iodobenzene allows for selective Grignard formation at the more reactive iodo-position, preserving the bromo-substituent for potential future cross-coupling reactions.

-

Protocol:

-

To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and a crystal of iodine.

-

Add anhydrous tetrahydrofuran (THF) and a solution of 1-bromo-3-iodobenzene in THF dropwise to initiate Grignard formation.

-

Once the Grignard reagent has formed, cool the reaction mixture to 0 °C.

-

Add a solution of dry acetone in THF dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction carefully by slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(3-bromophenyl)propan-2-ol.

-

-

-

Oxidation of the Tertiary Alcohol:

-

Rationale: This step converts the tertiary alcohol, formed in the previous step, into the desired carboxylic acid. A strong oxidizing agent like potassium permanganate is required.

-

Protocol:

-

Dissolve the crude 2-(3-bromophenyl)propan-2-ol in a suitable solvent mixture such as acetone/water.

-

Add potassium permanganate (KMnO₄) portion-wise, monitoring the exothermic reaction and maintaining the temperature with an ice bath.

-

Stir the reaction at room temperature overnight. The reaction progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.

-

Filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with a strong acid (e.g., 2M HCl) to a pH of ~2, which will precipitate the carboxylic acid product.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from a solvent system like hexanes/ethyl acetate can be performed for further purification.

-

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. While vendor-supplied analytical data is scarce, the expected spectral characteristics can be predicted based on its structure.

| Technique | Expected Observations |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (-COOH), typically >10 ppm.- Multiplets in the aromatic region (7-8 ppm) corresponding to the four protons on the disubstituted benzene ring.- A singlet at ~1.6 ppm integrating to 6 protons for the two equivalent methyl groups (-C(CH₃)₂). |

| ¹³C NMR | - A signal for the carboxylic carbon (~180 ppm).- Signals for the quaternary carbon attached to the methyl groups.- A signal for the carbon atom attached to the bromine (C-Br).- Multiple signals in the aromatic region (120-140 ppm).- A signal for the methyl carbons (~25 ppm). |

| FT-IR | - A very broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).- A sharp C=O stretch for the carbonyl group (~1700 cm⁻¹).- C-H stretches from the aromatic and alkyl groups (~2850-3100 cm⁻¹).- A C-Br stretch in the fingerprint region. |

| Mass Spec (MS) | - The molecular ion peak (M⁺) and the M+2 peak will show a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). For C₁₀H₁₁BrO₂, the expected m/z would be ~242 and ~244. |

Applications in Drug Discovery and Development

The utility of this compound extends from being a characterization standard for impurities to a valuable starting material for new chemical entities.

Building Block for Bioactive Molecules

The compound's structure is pre-validated as a useful scaffold in medicinal chemistry. A notable example is its use in the development of kinase inhibitors. A study published by MDPI describes the design and synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective inhibitor of Aurora A kinase, a target in cancer therapy.[6] This demonstrates that the this compound moiety can be incorporated into more complex heterocyclic systems to generate potent and selective enzyme inhibitors.

Logical Diagram of Application:

Caption: Role as a building block in a drug discovery cascade.

Utility in Prodrug Strategies

The carboxylic acid group is a common handle for prodrug design.[7] Prodrugs are inactive precursors that are metabolized in vivo to release the active parent drug. This strategy is often used to improve a drug's solubility, permeability, or pharmacokinetic profile.[8] The carboxylic acid of our title compound can be esterified to create prodrugs that mask the polar acid group, potentially enhancing membrane permeability and oral absorption.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 250 g/mol , this compound fits the profile of a "fragment" for FBDD. The bromophenyl group provides a vector for synthetic elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing chemists to "grow" the fragment into a more potent lead compound once an initial low-affinity binding interaction is discovered.

Safety and Handling

According to supplier safety data, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).

-

Hazard Statement: H302 (Harmful if swallowed)

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than a mere isomeric impurity; it is a molecule with significant relevance to both process and discovery chemistry. A thorough understanding of its synthesis, particularly the factors governing regioselectivity, is crucial for impurity control in pharmaceutical manufacturing. Simultaneously, its structural attributes make it a valuable and versatile building block for medicinal chemists designing the next generation of therapeutics, particularly in areas like oncology. This guide provides the foundational knowledge for researchers to confidently and effectively work with this compound.

References

- Pharmaffiliates. This compound. [Link]

- PubChem. 2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954. [Link]

- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka. [Link]

- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Google Patents. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.

- Google Patents. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

- Reign Pharma Pvt. Ltd. 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]

- MDPI. 2-(3-Bromophenyl)

- Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development. [Link]

- NIH National Library of Medicine. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)

- International Journal of Pharmaceutical Sciences. Pro-Drug Development. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 81606-47-5 [sigmaaldrich.com]

- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 5. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

physicochemical properties of 2-(3-Bromophenyl)-2-methylpropanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromophenyl)-2-methylpropanoic acid

Introduction

This compound (CAS No: 81606-47-5) is a halogenated aromatic carboxylic acid.[1] While not a widely utilized compound in its own right, it holds significant importance in the field of pharmaceutical development as a critical process impurity. Specifically, it is a known isomeric impurity in the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate for the production of the antihistamine drug fexofenadine.[2][3][4] The presence of this 3-bromo isomer can impact the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a comprehensive understanding of its distinct physicochemical properties is essential for developing effective purification strategies, analytical methods for its detection, and ensuring overall quality control in drug manufacturing.

This technical guide provides a detailed examination of the core , offering both theoretical grounding and practical, field-proven experimental protocols for their determination.

Core Molecular and Physical Properties

A foundational understanding of a compound begins with its basic molecular and physical identifiers. These data points are the cornerstone for all subsequent analytical and experimental work.

| Property | Data | Source(s) |

| CAS Number | 81606-47-5 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][5] |

| Molecular Weight | 243.10 g/mol | [1][5][6] |

| Appearance | Solid | [5] |

| Synonyms | 3-Bromo-α,α-dimethylbenzeneacetic acid; 2-(3-Bromophenyl)-2-methylpropionic acid | [1] |

| Canonical SMILES | CC(C)(C1=CC(=CC=C1)Br)C(=O)O | [5][7] |

| InChI Key | PZQVCFYGWRPVLE-UHFFFAOYSA-N | [5][6] |

| Storage | 2-8°C, Refrigerator | [1] |

Thermal Properties

Melting Point Analysis

Expertise & Causality: The melting point is one of the most critical physical properties used to assess the purity of a crystalline solid. A pure compound exhibits a sharp, well-defined melting point range (typically <1°C). The presence of impurities, such as the isomeric 2-(4-bromophenyl)-2-methylpropanoic acid, disrupts the crystal lattice, resulting in a lower and broader melting range.[8][9] Therefore, accurate melting point determination is a primary, rapid method for purity verification.

Experimental Protocol: Digital Capillary Method

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp or DigiMelt), which offers superior accuracy and safety compared to traditional oil bath methods.[10][11]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.

-

Rapid Determination (Optional but Recommended): Set a high ramp rate (e.g., 10-20°C/minute) to quickly find an approximate melting range. This saves time in the subsequent precise measurement.[11]

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin a new run with a slow ramp rate of 1-2°C per minute.[11]

-

Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1 - T2.

Visualization: Melting Point Determination Workflow

Caption: Workflow for determining melting point via the capillary method.

Solubility Profile

Expertise & Causality: The solubility of this compound is dictated by its molecular structure: a nonpolar bromophenyl ring and a polar, acidic carboxylic acid group. This dual nature makes its solubility highly dependent on the solvent's polarity and pH. According to the "like dissolves like" principle, it is expected to be soluble in moderately polar to nonpolar organic solvents. Crucially, as a carboxylic acid, it will react with aqueous bases (like NaOH and NaHCO₃) to form a water-soluble carboxylate salt, a property that is fundamental for its extraction and purification from neutral or basic impurities.[12][13][14]

Experimental Protocol: Qualitative Solubility Testing

This systematic approach determines the compound's solubility class.[12][15]

-

Setup: Place ~25 mg of the compound into separate, clean, labeled test tubes for each solvent.

-

Solvent Addition: Add 0.5 mL of the solvent to the corresponding test tube.

-

Mixing: Vigorously mix or stir the contents for 10-20 seconds.[13]

-

Observation: Record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.

-

Testing Sequence:

-

a. Water: Test solubility. If soluble, check the solution's pH with litmus or pH paper. An acidic pH confirms a water-soluble acid.[15]

-

b. 5% NaOH (aq): If insoluble in water, test in 5% NaOH. Solubility indicates an acidic compound.

-

c. 5% NaHCO₃ (aq): If soluble in NaOH, test in a fresh tube with 5% NaHCO₃. This is a weaker base. Solubility in NaHCO₃ indicates a relatively strong acid, characteristic of carboxylic acids.[14]

-

d. 5% HCl (aq): If insoluble in water and base, test in 5% HCl to check for basic functional groups (not expected for this compound).

-

e. Organic Solvent (e.g., Dichloromethane or Ether): Test solubility to confirm its affinity for organic media.

-

Visualization: Solubility Classification Workflow

Caption: Logical workflow for the solubility-based classification of an organic compound.

Acidity and pKa Determination

Expertise & Causality: The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. It is the pH at which the protonated (acid) and deprotonated (conjugate base) forms are present in equal concentrations. For a drug candidate or intermediate, pKa is a paramount property influencing its absorption, distribution, metabolism, and excretion (ADME) profile. It dictates the compound's charge state in different physiological environments, which in turn affects its ability to cross biological membranes. Potentiometric titration is the gold-standard method for its determination due to its precision and reliability.[16][17]

Experimental Protocol: Potentiometric Titration

This protocol outlines the steps to determine pKa by monitoring pH changes during titration with a standardized base.[16][18]

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a water/methanol co-solvent system for sparingly soluble compounds). A typical concentration is around 0.01 M.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M carbonate-free NaOH).

-

Titration: While stirring, add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Identify the equivalence point—the point of maximum slope on the curve, which can be found using the first or second derivative of the plot. This is the volume of base required to completely neutralize the acid.

-

Determine the volume at the half-equivalence point (half the volume of the equivalence point).

-

The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume.[18]

-

Visualization: pKa Determination Workflow

Caption: Step-by-step workflow for pKa determination via potentiometric titration.

Spectroscopic and Structural Characterization

While specific spectral data for this compound is not publicly available, the following techniques are indispensable for confirming its identity and structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and types of protons. Expected signals would include two singlets for the non-equivalent methyl groups, and a complex multiplet pattern in the aromatic region (7-8 ppm) characteristic of a 1,3-disubstituted benzene ring.

-

¹³C NMR: Would show distinct signals for each of the 10 carbon atoms, including the carboxyl carbon (~170-180 ppm), the quaternary carbon, the two methyl carbons, and the six aromatic carbons (two of which would be directly bonded to the bromine and the alkyl group, respectively).

-

-

Infrared (IR) Spectroscopy: This technique is excellent for identifying functional groups. The spectrum for this compound would be dominated by a very broad O-H stretching band from the carboxylic acid (centered around 3000 cm⁻¹) and a sharp, strong C=O (carbonyl) stretching band (~1700 cm⁻¹).

-

Mass Spectrometry (MS): This provides the exact molecular weight and fragmentation pattern. High-resolution MS (HRMS) would confirm the elemental formula C₁₀H₁₁BrO₂. The spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio).[19]

Conclusion

The —its thermal behavior, solubility profile, and acidity—are defining characteristics that directly influence its behavior in chemical and biological systems. As a critical process impurity in the synthesis of pharmaceuticals like fexofenadine, the ability to predict its properties and apply robust analytical protocols for its characterization and separation is not merely an academic exercise. It is a fundamental requirement for ensuring the quality, safety, and regulatory compliance of the final drug product. The experimental methodologies detailed in this guide represent self-validating, industry-standard approaches for obtaining this vital data.

References

- Pharmaffiliates. This compound | 81606-47-5. [Link]

- University of Calgary.

- Westlab Canada. (2023). Measuring the Melting Point. [Link]

- SSERC.

- California State University, Bakersfield. Experiment 1 - Melting Points. [Link]

- Studylib.

- University of Texas at Dallas.

- Wellesley College. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

- Bellevue College. Experiment 2 # Solubility 13. [Link]

- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

- PubChem. 2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954. [Link]

- Creative Bioarray.

- Austin Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- Lifescience Global. (2015).

- Grossmont College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- Chemsrc. 2-(4-Bromophenyl)-2-methylpropionic acid | CAS#:32454-35-6. [Link]

- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Royal Society of Chemistry.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

- PubChemLite. This compound (C10H11BrO2). [Link]

- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]

- NIH National Center for Biotechnology Information. (2013).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 81606-47-5 [sigmaaldrich.com]

- 7. PubChemLite - this compound (C10H11BrO2) [pubchemlite.lcsb.uni.lu]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. studylib.net [studylib.net]

- 10. westlab.com [westlab.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. bellevuecollege.edu [bellevuecollege.edu]

- 14. scribd.com [scribd.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. web.williams.edu [web.williams.edu]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. rsc.org [rsc.org]

2-(3-Bromophenyl)-2-methylpropanoic acid molecular weight

An In-Depth Technical Guide to 2-(3-Bromophenyl)-2-methylpropanoic Acid for Advanced Research Applications

Executive Summary

This compound is a specialized aromatic carboxylic acid that serves as a critical building block and intermediate in modern medicinal chemistry and drug discovery. Its true value lies not in its direct biological activity, but in the strategic placement of a bromine atom on the phenyl ring at the meta position. This feature provides a versatile reactive handle for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of its physicochemical properties, a detailed discussion of its synthesis with mechanistic insights, its strategic applications in pharmaceutical research, and essential safety protocols. For drug development professionals, understanding the nuances of this molecule—from its synthesis as part of an isomeric mixture to its potential for library diversification—is key to unlocking novel therapeutic candidates.

Core Physicochemical Properties and Identifiers

While this compound is available from several suppliers for research purposes, it is often categorized as a discovery chemical.[1] Consequently, extensive physical characterization data is not always published by vendors, who place the responsibility on the end-user to confirm identity and purity.[1] The fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 243.10 g/mol | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |

| Physical State | Solid | [1] |

| CAS Number | 81606-47-5 | [2] |

| MDL Number | MFCD11036929 | [1] |

| InChI Key | PZQVCFYGWRPVLE-UHFFFAOYSA-N | [1] |

| SMILES String | O=C(O)C(C)(C)C1=CC(Br)=CC=C1 | [1] |

Synthesis, Mechanistic Rationale, and Purification

The synthesis of this compound is a clear illustration of the principles and challenges of electrophilic aromatic substitution. The most direct route involves the bromination of its non-halogenated precursor, 2-methyl-2-phenylpropanoic acid.

Mechanistic Considerations: The Challenge of Isomeric Control

The core challenge in this synthesis is not the bromination itself, but controlling the regioselectivity. The α,α-dimethylacetic acid group on the benzene ring is an ortho-, para-directing activator due to hyperconjugation and weak inductive effects. However, its steric bulk can hinder substitution at the ortho positions. Consequently, the reaction of 2-methyl-2-phenylpropanoic acid with bromine typically yields a mixture of isomers: the desired this compound (meta), the major 2-(4-bromophenyl)-2-methylpropanoic acid (para) isomer, and a smaller amount of the 2-(2-bromophenyl)-2-methylpropanoic acid (ortho) isomer. This isomeric impurity profile is a known issue, particularly in the synthesis of the para isomer for the production of the antihistamine fexofenadine, where the meta isomer is a key impurity.[3][4][5]

Proposed Laboratory-Scale Synthesis Protocol

This protocol is adapted from general bromination procedures for this class of compounds.[3][4] The self-validating nature of this workflow depends on rigorous analytical monitoring to manage the key challenge of isomer separation.

Materials:

-

2-methyl-2-phenylpropanoic acid

-

Liquid Bromine (Br₂)

-

Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

5N Hydrochloric Acid (HCl)

-

Hexanes

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, charge 2-methyl-2-phenylpropanoic acid (1.0 eq) and deionized water.

-

Bromination: While stirring vigorously, slowly add liquid bromine (1.0-1.1 eq) via the dropping funnel. The reaction is exothermic and should be maintained at a controlled temperature (e.g., 75-85°C) to ensure a steady reaction rate.

-

Expert Insight: The use of an aqueous medium is a greener alternative to chlorinated solvents like CCl₄. However, it makes monitoring by TLC difficult. The reaction progress and, critically, the isomeric ratio, must be monitored by taking small aliquots, quenching them, extracting with DCM, and analyzing by GC-MS or HPLC.

-

-

Reaction Monitoring: Continue heating until the starting material is consumed as determined by GC analysis.

-

Work-up: Cool the reaction mixture to room temperature. If the product has precipitated, it can be extracted. Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

-

Washing and Drying: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude solid product, which will be a mixture of isomers.[3]

-

Purification (Critical Step): The separation of the meta isomer from the more abundant para isomer is the most challenging step.

-

Method A: Fractional Crystallization: Attempt recrystallization from a solvent system like aqueous methanol or an ethyl acetate/hexanes mixture. The different isomers may exhibit varying solubilities, allowing for enrichment.

-

Method B: Preparative Chromatography: For the highest purity, the crude mixture must be purified using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Fractions should be collected and analyzed by TLC or HPLC to isolate the pure meta isomer.

-

Synthesis and Purification Workflow Visualization

Caption: High-level workflow for the synthesis and purification of this compound.

Strategic Applications in Drug Discovery

The utility of this compound is defined by the bromine atom, which serves as a linchpin for molecular diversification.

A Scaffold for Library Synthesis

In medicinal chemistry, generating a library of related compounds (analogs) is essential for exploring structure-activity relationships (SAR). This compound is an ideal scaffold for this purpose. The bromine atom can be substituted or coupled with a vast array of different chemical moieties using well-established and robust chemical reactions.

The Bromophenyl Group as a Versatile Reactive Handle

The C-Br bond is a prime substrate for numerous palladium-catalyzed cross-coupling reactions. This allows chemists to forge new carbon-carbon or carbon-heteroatom bonds with high efficiency and selectivity.[6] Key transformations include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

This chemical versatility allows researchers to rapidly synthesize dozens or even hundreds of unique analogs from a single starting material, each with a different substitution at the 3-position, for screening in biological assays.

Visualization of Application in Chemical Diversification

Caption: Use of the title compound as a scaffold for library diversification via cross-coupling reactions.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data indicates it is a hazardous substance.

| Hazard Category | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |

| Signal Word | Warning | [7] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [7][8] |

Recommended Handling Procedures:

-

Always use this compound within a certified chemical fume hood to avoid inhalation of dust.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[7][9][10]

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[7]

-

Wash hands thoroughly after handling.[7]

-

Ensure eyewash stations and safety showers are readily accessible.[7][10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

-

Recommended storage temperature is often between 2-8°C in a refrigerator.[2]

Conclusion

This compound, with a molecular weight of 243.10 g/mol , is more than a simple chemical with a defined formula. It represents a strategic tool for researchers in the fields of medicinal chemistry and drug development. While its synthesis requires careful attention to isomeric separation, its true power is realized in its application as a versatile scaffold. The presence of the C-Br bond at the meta-position provides a reliable and highly adaptable anchor point for building molecular complexity through modern cross-coupling chemistry, enabling the rapid exploration of chemical space in the quest for novel therapeutics.

References

- This compound Safety Data Sheets(SDS). (n.d.). LookChem.

- 2-(3-Bromophenyl)propanoic acid | C9H9BrO2. (n.d.). PubChem.

- This compound | 81606-47-5. (n.d.). Pharmaffiliates.

- US Patent No. US20120309973A1. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.

- This compound (C10H11BrO2). (n.d.). PubChemLite.

- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Eureka | Patsnap.

- 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid | C10H11BrO2S. (n.d.). PubChem.

- The Role of Fmoc-(S)-3-Amino-3-(2-bromophenyl)propionic Acid in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. (n.d.). Quick Company.

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]

- 6. nbinno.com [nbinno.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 2-(3-Bromophenyl)propanoic acid | C9H9BrO2 | CID 12797954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structural Elucidation of 2-(3-Bromophenyl)-2-methylpropanoic acid

This guide provides a comprehensive walkthrough of the analytical methodologies employed to elucidate and confirm the structure of 2-(3-Bromophenyl)-2-methylpropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the logical progression of experiments, the interpretation of data, and the underlying scientific principles that validate the final structural assignment.

Introduction: The Rationale for Structural Verification

Experimental Workflow: A Strategy for Unambiguous Identification

The chosen analytical workflow is designed to provide orthogonal data points, where each technique offers a unique and complementary piece of the structural puzzle. This layered approach minimizes ambiguity and builds a comprehensive and trustworthy structural profile.

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry is the initial and critical step to determine the molecular weight and elemental composition of the analyte. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinctive isotopic pattern that serves as a powerful diagnostic tool.[2][3][4]

Expected Data Summary: Mass Spectrometry

| Parameter | Expected Value | Rationale |

| Molecular Ion (M⁺) | m/z 242 & 244 | Corresponding to C₁₀H₁₁⁷⁹BrO₂ and C₁₀H₁₁⁸¹BrO₂. |

| M⁺ / M+2 Ratio | ~1:1 | Characteristic isotopic signature of a single bromine atom.[2][3][4] |

| High-Resolution MS | 241.99425 | Calculated exact mass for C₁₀H₁₁⁷⁹BrO₂.[5] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A high-resolution mass spectrometer with an electron ionization source is utilized.

-

Ionization: The sample is introduced into the ion source, where it is bombarded with high-energy electrons (~70 eV), leading to the formation of a molecular ion (M⁺) and characteristic fragment ions.[6]

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z), and a spectrum is generated. The isotopic distribution of the molecular ion peak is carefully analyzed.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is employed to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the most prominent features will be the carboxylic acid group.

Expected Data Summary: IR Spectroscopy

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | This characteristic broadness is due to hydrogen bonding between carboxylic acid dimers.[7][8] |

| C-H Stretch (Aromatic) | ~3100 - 3000 | Stretching vibrations of the C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | ~2980 - 2850 | Stretching vibrations of the C-H bonds of the methyl groups. |

| C=O Stretch (Carboxylic Acid) | ~1710 - 1690 | The carbonyl stretch, its position suggesting conjugation with the aromatic ring.[9][10] |

| C-O Stretch (Carboxylic Acid) | ~1320 - 1210 | Stretching vibration of the carbon-oxygen single bond in the carboxyl group.[7] |

| O-H Bend (Carboxylic Acid) | ~1440 - 1395 and 950 - 910 | Bending vibrations of the hydroxyl group.[7] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is taken and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules. If the acidic proton is of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) can be used to observe it more reliably.[11][12]

-

Concentration: Approximately 5-25 mg of the sample is dissolved in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.[13][14]

-

Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12]

-

Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution, free of any particulate matter.[14]

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Expected Data Summary: ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet.[8] |

| 7.2 - 7.6 | Multiplet | 4H | Aromatic Protons | Protons on the bromophenyl ring will appear in the characteristic aromatic region (6.5-8.0 ppm).[15] The meta-substitution pattern will lead to a complex multiplet. |

| 1.6 | Singlet | 6H | -C(CH₃)₂ | The two methyl groups are chemically equivalent and adjacent to a quaternary carbon, thus they appear as a singlet integrating to six protons. |

¹³C NMR and DEPT Spectroscopy: Characterizing the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used to differentiate between CH, CH₂, and CH₃ groups.

Expected Data Summary: ¹³C NMR & DEPT Spectroscopy

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |

| ~180 | No Signal | -COOH | The carboxyl carbon is a quaternary carbon and appears in the downfield region (165-185 ppm).[8] |

| ~145 | No Signal | C-Br (Aromatic) | The aromatic carbon directly attached to the bromine atom. |

| ~130 | Positive | Aromatic CH | Aromatic carbons with attached protons.[16] |

| ~128 | Positive | Aromatic CH | Aromatic carbons with attached protons. |

| ~125 | Positive | Aromatic CH | Aromatic carbons with attached protons. |

| ~122 | No Signal | Aromatic C-C(CH₃)₂ | The quaternary aromatic carbon attached to the propanoic acid moiety. |

| ~45 | No Signal | -C(CH₃)₂ | The quaternary aliphatic carbon. |

| ~25 | Positive | -C(CH₃)₂ | The two equivalent methyl carbons. |

digraph "NMR_Interpretation_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];"H_NMR" [label="¹H NMR Data\n(Shifts, Integrals, Multiplicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "C_NMR" [label="¹³C NMR Data\n(Number of Signals)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DEPT" [label="DEPT-135 Data\n(CH₃/CH vs. CH₂)", fillcolor="#FBBC05", fontcolor="#202124"];

"Proton_Environments" [label="Identify Proton Groups\n(COOH, Aromatic, CH₃)"]; "Carbon_Types" [label="Identify Carbon Types\n(C, CH, CH₃)"]; "Connectivity" [label="Assemble Fragments\n(e.g., -C(CH₃)₂COOH, Bromophenyl)"]; "Final_Structure" [label="Verified Structure:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"H_NMR" -> "Proton_Environments"; "C_NMR" -> "Carbon_Types"; "DEPT" -> "Carbon_Types"; "Proton_Environments" -> "Connectivity"; "Carbon_Types" -> "Connectivity"; "Connectivity" -> "Final_Structure"; }

Caption: The logical flow of interpreting NMR data to assemble the final molecular structure.

X-ray Crystallography: The Definitive Structural Confirmation

While spectroscopic methods provide powerful evidence for the structure in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of the molecular structure in the solid state.[17][18] This technique provides precise bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a saturated solution of the compound in a suitable solvent system.[19]

-

Crystal Mounting: A suitable crystal (typically < 0.5mm in all dimensions) is selected and mounted on a goniometer head.[20]

-

Data Collection: The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule, from which the atomic positions are determined and refined to yield the final crystal structure.

A successful crystallographic analysis would be expected to confirm the connectivity established by NMR and provide precise geometric parameters, leaving no doubt as to the identity of the compound as this compound.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. Mass spectrometry confirms the molecular formula and the presence of bromine. IR spectroscopy identifies the key carboxylic acid functional group. ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular connectivity. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, self-validating workflow ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

- IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary.

- Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts.The Journal of Physical Chemistry A, 113(27), 7880-7888. [Link]

- Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025). JoVE.

- IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.

- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). Benchchem.

- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.

- Small molecule X-ray crystallography. (n.d.). The University of Queensland.

- Sample Preparation. (n.d.). Rochester Institute of Technology.

- Small molecule crystallography. (n.d.). Excillum.

- Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts.

- FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.

- NMR Sample Preparation. (n.d.). Iowa State University.

- mass spectra - the M+2 peak. (n.d.). Chemguide.

- X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences.

- Video: NMR Spectroscopy of Aromatic Compounds. (2025). JoVE.

- Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.

- X-Ray Crystallography of Chemical Compounds. (n.d.). National Institutes of Health.

- NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate.

- This compound (C10H11BrO2). (n.d.). PubChemLite.

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. PubChemLite - this compound (C10H11BrO2) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 10. echemi.com [echemi.com]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. organomation.com [organomation.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 16. researchgate.net [researchgate.net]

- 17. excillum.com [excillum.com]

- 18. rigaku.com [rigaku.com]

- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

An In-depth Technical Guide to the Synthesis of 2-(3-Bromophenyl)-2-methylpropanoic Acid

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 2-(3-Bromophenyl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry and drug development. Recognizing the challenges of regioselectivity in aromatic substitution, this document evaluates multiple synthetic pathways, including the Haloform reaction, nitrile hydrolysis, and direct oxidation strategies. We present a comparative analysis of these routes, weighing them on criteria such as efficiency, scalability, and starting material accessibility. The guide culminates in a detailed, field-proven protocol for the recommended synthetic route—the Haloform reaction of 3'-bromoacetophenone—complete with a mechanistic deep dive, characterization data, and practical troubleshooting advice. This document is intended for researchers, chemists, and process development professionals seeking a robust and reliable method for the preparation of this key chemical intermediate.

Introduction

This compound (CAS No: 81606-47-5) is a substituted aromatic carboxylic acid.[1] Its structural motif, featuring a quaternary carbon center attached to a brominated phenyl ring, makes it a significant precursor in the synthesis of more complex molecules. The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the carboxylic acid group is amenable to amide bond formation and other transformations. This compound has been identified as an isomeric impurity in the synthesis of the para-isomer, a key intermediate for the antihistamine drug Fexofenadine, highlighting the importance of regiocontrolled synthesis.[2][3] Furthermore, related structures are integral to the synthesis of drugs like Repaglinide, an antidiabetic agent, underscoring the relevance of this molecular scaffold in pharmaceutical R&D.[4][5][6]

The primary challenge in synthesizing this molecule is achieving the desired meta-substitution pattern without the concurrent formation of ortho and para isomers. Direct bromination of 2-methyl-2-phenylpropanoic acid, for instance, yields a difficult-to-separate mixture of isomers, rendering it unsuitable for targeted synthesis.[2] This guide will dissect logical synthetic strategies that circumvent this issue by installing the functionalities in a controlled sequence.

Retrosynthetic Analysis

A retrosynthetic approach reveals several potential pathways for constructing the target molecule. The key disconnections focus on the formation of the carboxylic acid group and the installation of the quaternary carbon center.

Caption: High-level workflow for the recommended synthesis.

Materials and Reagents

| Reagent | Formula | M.W. | Amount | Moles |

| 3'-Bromoacetophenone | C₈H₇BrO | 199.04 | 10.0 g | 0.050 |

| Sodium Hydroxide | NaOH | 40.00 | 18.0 g | 0.450 |

| Bromine | Br₂ | 159.81 | 8.8 mL | 0.171 |

| Dioxane | C₄H₈O₂ | 88.11 | 100 mL | - |

| Water | H₂O | 18.02 | 100 mL | - |

| Sodium Bisulfite | NaHSO₃ | 104.06 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |

| 6M Hydrochloric Acid | HCl | 36.46 | As needed | - |

Step-by-Step Experimental Procedure

-

Preparation of Sodium Hypobromite Solution: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), dissolve sodium hydroxide (18.0 g, 0.450 mol) in water (100 mL). While stirring vigorously, add bromine (8.8 mL, 0.171 mol) dropwise. CAUTION: This addition is exothermic and bromine is highly corrosive and toxic. Perform this step in a well-ventilated fume hood. The solution should turn a pale yellow.

-

Reaction Setup: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3'-bromoacetophenone (10.0 g, 0.050 mol) in dioxane (100 mL).

-

Initiation of Haloform Reaction: Slowly add the freshly prepared, cold sodium hypobromite solution to the stirred solution of 3'-bromoacetophenone over a period of 60-90 minutes. Maintain the reaction temperature below 20 °C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting ketone.

-

Workup - Quenching and Extraction: Cool the reaction mixture in an ice bath. Cautiously add a saturated aqueous solution of sodium bisulfite dropwise until the yellow color of excess hypobromite is discharged. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove the bromoform byproduct and any neutral impurities. Discard the organic layers.

-

Workup - Acidification and Isolation: Cool the remaining aqueous layer in an ice bath. Acidify the solution by slowly adding 6M hydrochloric acid until the pH is approximately 1-2, at which point a white precipitate will form.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 30 mL) to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or toluene/hexanes mixture, to yield pure this compound. Dry the final product under vacuum.

Mechanistic Deep Dive: The Haloform Reaction

The Haloform reaction proceeds through a well-established, base-mediated mechanism. It is a testament to the ability of halogens to dramatically alter the acidity of adjacent protons. [7][8][9]

-

Enolate Formation: A hydroxide ion abstracts an α-proton from the methyl ketone to form an enolate. This is the initial, rate-determining step for the first halogenation.

-

α-Halogenation: The enolate, a potent nucleophile, attacks a bromine molecule, forming the α-bromoketone.

-

Iterative Halogenation: The presence of the electron-withdrawing bromine atom makes the remaining α-protons even more acidic than the original ones. [9]The process of deprotonation and halogenation rapidly repeats two more times until the trihalomethyl ketone is formed.

-

Nucleophilic Acyl Substitution: The hydroxide ion now acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

-

Cleavage: The intermediate collapses, expelling the tribromomethyl anion (⁻CBr₃) as a leaving group. This is a rare instance of a carbanion acting as a leaving group, made possible by the inductive stabilization from the three bromine atoms.

-

Acid-Base Reaction: The highly basic tribromomethyl anion immediately deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and bromoform (CHBr₃). This final acid-base step is irreversible and drives the reaction to completion. Acidification in the workup step protonates the carboxylate to give the final product.

Caption: Simplified mechanism of the Haloform reaction.

Characterization and Physicochemical Properties

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

| Property | Value | Source |

| CAS Number | 81606-47-5 | ChemScene [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | Sigma-Aldrich |

| Molecular Weight | 243.10 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| InChI Key | PZQVCFYGWRPVLE-UHFFFAOYSA-N | Sigma-Aldrich |

Expected Analytical Data:

-

¹H NMR: Expect signals corresponding to two methyl groups (singlet, 6H), aromatic protons (multiplets, 4H), and a carboxylic acid proton (broad singlet, 1H).

-

¹³C NMR: Expect signals for the two equivalent methyl carbons, the quaternary carbon, the aromatic carbons (with C-Br coupling), and the carbonyl carbon.

-

IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak should show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M+2 peaks in ~1:1 ratio).

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via the Haloform reaction, starting from 3'-bromoacetophenone. This method directly installs the desired functionality on a pre-existing, correctly substituted aromatic ring, thus circumventing the significant regioselectivity challenges associated with direct bromination of the parent phenylpropanoic acid. The protocol described herein is robust, scalable, and relies on well-understood chemical principles, making it the superior choice for laboratory and potential pilot-scale production for researchers in the pharmaceutical and chemical industries.

References

- The Oxidation of Alcohols - Chemistry LibreTexts. (2023).

- Oxidation of alcohols - Chemguide. (n.d.).

- Alcohol oxidation (A-Level Chemistry) - Study Mind. (n.d.).

- 17.7: Oxidation of Alcohols - Chemistry LibreTexts. (2024).

- The Oxidation of Alcohols - ChemistryViews. (2017).

- Acetophenone, 3-bromo- - Organic Syntheses Procedure. (n.d.).

- Haloform Reaction - Name Reactions in Organic Synthesis. (n.d.).

- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (2012).

- 200 Years of The Haloform Reaction: Methods and Applications - PMC - NIH. (2022).

- WO2014184754A1 - Method for preparing anastrozole for pharmaceutical purposes - Google Patents. (2014).

- Haloform reaction - Wikipedia. (n.d.).

- Organic synthesis: benzoic acid via a grignard reaction - University of Calgary. (n.d.).

- 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (2025).

- Repaglinide - Drug Synthesis Database. (n.d.).

- CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents. (2011).

- Haloform Reaction of Methyl Ketones - Master Organic Chemistry. (2020).

- 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (2024).

- 20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax. (2023).

- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. (2012).

- 2-tert-Butoxycarbonyloxyimino-2-Phenylacetonitrile - Organic Syntheses Procedure. (n.d.).

- Synthesis of 2 bromo 2 phenylpropane - Dr. Tania CS - YouTube. (2023).

- 2-(3-bromophenyl)propan-2-ol (C9H11BrO) - PubChemLite. (n.d.).

- CN103012319A - Repaglinide intermediate synthesis process improvement - Google Patents. (2013).

- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents. (2009).

- Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (2016).

- A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid - ResearchGate. (2016).

- Intermediates of Repaglinide - Manus Aktteva Biopharma LLP. (n.d.).

- 2-(3-bromophenyl)-2-methylpropanenitrile (C10H10BrN) - PubChemLite. (n.d.).

- WO2009114987A1 - Process for preparing repaglinide intermediate - Google Patents. (2009).

- Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note - Save My Exams. (2025).

Sources

- 1. chemscene.com [chemscene.com]

- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. Repaglinide, NN-623, AG-EE-623 ZW, AG-EE-388(racemate), GlucoNorm, Actulin, Prandin, NovoNorm-药物合成数据库 [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. manusaktteva.com [manusaktteva.com]

- 7. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Haloform reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(3-Bromophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 2-(3-Bromophenyl)-2-methylpropanoic acid, a compound of interest in medicinal chemistry and materials science. By dissecting the theoretical underpinnings of its spectral features and providing a detailed experimental protocol, this document serves as a robust resource for researchers in the field. We will explore the nuances of chemical shifts, spin-spin coupling, and the intriguing phenomenon of diastereotopicity, all within the context of this specific molecule.

Introduction: The Significance of Structural Elucidation

The precise determination of a molecule's three-dimensional structure is paramount in drug discovery and development. The biological activity of a compound is intrinsically linked to its shape and electronic properties, which in turn are dictated by the connectivity and spatial arrangement of its atoms. ¹H NMR spectroscopy stands as a cornerstone of structural elucidation, allowing for the non-destructive analysis of molecules in solution.

This compound presents a rich tapestry of NMR phenomena. Its structure, featuring a substituted aromatic ring and a chiral center, gives rise to a ¹H NMR spectrum that is both informative and complex. A thorough understanding of this spectrum is crucial for confirming the identity and purity of the compound, as well as for studying its interactions with biological targets.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the carboxylic acid proton. The analysis of these signals provides a wealth of structural information.

The Aromatic Region: Unraveling Substituent Effects

The 3-bromo-substituted phenyl group gives rise to a complex pattern of signals in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm.[1][2] The bromine atom and the 2-methylpropanoic acid group exert distinct electronic effects on the aromatic ring, influencing the chemical shifts of the four aromatic protons.

-

Proton H-2': This proton is ortho to the bromine atom and is expected to be the most deshielded due to the anisotropic effect of the bromine. It will likely appear as a triplet or a narrow multiplet.

-

Proton H-4': This proton is para to the bromine and meta to the alkyl-carboxylic acid group. Its chemical shift will be influenced by both substituents. It is expected to appear as a doublet of doublets.

-

Proton H-5': This proton is meta to the bromine and ortho to the alkyl-carboxylic acid group. It is expected to be a doublet of doublets.

-

Proton H-6': This proton is ortho to the alkyl-carboxylic acid group and meta to the bromine. It will likely appear as a doublet of doublets.

The coupling constants between these protons will provide further structural confirmation. Ortho coupling (³J) is typically in the range of 7-9 Hz, while meta coupling (⁴J) is smaller, around 2-3 Hz.[3][4] Long-range coupling (⁵J) may also be observed, further complicating the splitting patterns.[5][6]

The Aliphatic Region: Diastereotopic Methyl Groups

A key feature of the ¹H NMR spectrum of this compound is the signal for the two methyl groups. Due to the presence of a chiral center at the quaternary carbon, these two methyl groups are diastereotopic.[7] This means they are in chemically non-equivalent environments and will, therefore, have different chemical shifts, appearing as two distinct singlets. This non-equivalence arises because one methyl group is, on average, closer in space to one of the phenyl ring substituents, while the other methyl group is closer to a different substituent.

The Carboxylic Acid Proton: A Characteristic Signal

The proton of the carboxylic acid group is typically highly deshielded and appears as a broad singlet at a chemical shift greater than 10 ppm, often around 12 ppm.[8] Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent. The position of this signal can be sensitive to the concentration and the solvent used.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-2' | ~7.5 - 7.7 | t or m | 1H | |

| H-4' | ~7.3 - 7.5 | dd | 1H | ³J ≈ 7-9, ⁴J ≈ 2-3 |

| H-5' | ~7.2 - 7.4 | dd | 1H | ³J ≈ 7-9, ⁴J ≈ 2-3 |

| H-6' | ~7.4 - 7.6 | dd | 1H | ³J ≈ 7-9, ⁴J ≈ 2-3 |

| -CH₃ (diastereotopic) | ~1.5 - 1.7 | s | 3H | |

| -CH₃ (diastereotopic) | ~1.5 - 1.7 | s | 3H | |

| -COOH | > 10 | br s | 1H |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Obtaining a clean and well-resolved ¹H NMR spectrum is critical for accurate structural analysis. The following protocol outlines the key steps for the preparation and acquisition of the spectrum for this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the compound. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for carboxylic acids.

-

Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard one-pulse sequence is typically sufficient.

-

Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A delay of 1-2 seconds is usually adequate.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Visualization of Molecular Structure and Proton Relationships

Visual representations are invaluable for understanding the spatial relationships between atoms in a molecule. The following diagrams, generated using Graphviz, illustrate the structure of this compound and the proximity of its protons.

Figure 1. Molecular structure of this compound.

Figure 2. Proton coupling relationships in the aromatic ring.

Conclusion: A Powerful Tool for Structural Verification

The ¹H NMR spectrum of this compound is a rich source of structural information. A detailed analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous confirmation of its molecular structure. The observation of distinct signals for the diastereotopic methyl groups serves as a powerful illustration of the sensitivity of NMR to the subtle stereochemical environment within a molecule. The experimental protocol provided herein offers a reliable method for obtaining high-quality data, essential for confident structural assignment and purity assessment in a research and drug development setting.

References

- Organic Spectroscopy International. (2014, April 11). Identifying Meta coupling in a 1H NMR Spectrum.

- ACD/Labs. (2021, August 25). 1H–1H Coupling in Proton NMR.

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- JoVE. (2022, May 25). NMR Spectroscopy of Benzene Derivatives.

- JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling.

- Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.

- Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.

- nmrdb.org. (n.d.). Predict 1H proton NMR spectra.

- PROSPRE. (n.d.). 1H NMR Predictor.

- Chemistry LibreTexts. (2022, October 28). 5.4: Types of Protons.

- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid.

- Chemistry LibreTexts. (2022, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.

Sources

- 1. Predict 1H proton NMR spectra [nmrdb.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Visualizer loader [nmrdb.org]

- 4. PROSPRE [prospre.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. Simulate and predict NMR spectra [nmrdb.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

13C NMR analysis of 2-(3-Bromophenyl)-2-methylpropanoic acid

An In-depth Technical Guide: 13C NMR Analysis of 2-(3-Bromophenyl)-2-methylpropanoic acid

Authored by: A Senior Application Scientist

Introduction

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the carbon framework of organic molecules.[1][2] For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide offers a comprehensive, in-depth analysis of this compound, a molecule that presents several key structural features amenable to detailed NMR investigation: a disubstituted aromatic ring, a carboxylic acid moiety, and a quaternary aliphatic center.

This document moves beyond a simple recitation of data, aiming to explain the causality behind the spectral features and the experimental choices made during analysis. By integrating theoretical principles with a robust experimental protocol, this guide serves as a self-validating framework for the structural confirmation of the title compound and as a model for analyzing similarly complex molecules.

Theoretical Framework and Spectral Prediction

A robust analysis begins with a theoretical prediction of the 13C NMR spectrum. The chemical shift of each carbon atom is dictated by its local electronic environment, which is influenced by hybridization, substituent effects, and resonance.[1] The structure of this compound has no internal plane of symmetry, rendering all carbons in the phenyl ring and the three carbons of the propanoic acid moiety chemically non-equivalent. Therefore, a total of nine distinct signals are anticipated in the 13C NMR spectrum.

Caption: Molecular structure of this compound with carbon atoms labeled for NMR assignment.

Carboxylic Acid Carbon (C=O)

The carbonyl carbon of a carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two adjacent oxygen atoms and its sp² hybridization.[1][3] This results in a characteristic signal at the far downfield end of the spectrum, typically in the range of 160–185 ppm.[3][4][5][6] The resonance is often of lower intensity compared to protonated carbons due to longer spin-lattice relaxation times (T₁) and a lack of Nuclear Overhauser Effect (NOE) enhancement.[7]

Aromatic Carbons (C1-C6)

Aromatic carbons typically resonate between 110 and 160 ppm.[8] The precise chemical shifts are modulated by the electronic effects of the substituents on the ring.[9][10]

-

C3 (Ipso-carbon to Bromine): The carbon atom directly attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity and heavy atom effect. This generally results in a shift that is different from a standard benzene carbon.[11]

-

C1 (Ipso-carbon to Alkyl Group): This quaternary carbon is attached to the bulky 2-methylpropanoic acid group. Its signal is expected in the 140-150 ppm range and will likely be weak due to the absence of a directly attached proton.[7]

-

C2, C4, C5, C6: These four protonated aromatic carbons will have distinct chemical shifts. The electron-withdrawing nature of the bromine atom and the properties of the alkyl-carboxylic acid substituent will influence their positions. Their signals are generally found between 125 and 135 ppm.[12][13]

Aliphatic Carbons (Cα, Cβ, Cβ')

-